Lipofermata

Vue d'ensemble

Description

Lipofermata est un composé connu pour son rôle d'inhibiteur de la protéine de transport des acides gras 2 (FATP2). Il a suscité un intérêt considérable dans la recherche scientifique en raison de sa capacité à inhiber le transport des lipides, ce qui a des implications dans divers processus biologiques et maladies .

Mécanisme D'action

Target of Action

Lipofermata primarily targets the Fatty Acid Transport Protein 2 (FATP2) . FATP2 is a transporter for long-chain and very-long-chain fatty acids . It plays a crucial role in lipid metabolism, which is essential for maintaining bone homeostasis, particularly in osteoclasts (OCs) formation . FATP2 is also involved in the reprogramming of neutrophils to an immunosuppressive and pro-tumorigenic state .

Mode of Action

This compound acts as an inhibitor of FATP2 . It selectively inhibits the fatty acid transport function of FATP2 without affecting acetyl-CoA synthetase activity . This inhibition results in significant changes in the cells, particularly in the differentiation of OCs .

Biochemical Pathways

The inhibition of FATP2 by this compound affects several biochemical pathways. It reduces fatty acid β-oxidation and inhibits energy metabolism . It also regulates Reactive Oxygen Species (ROS) metabolism to decrease ROS production . These changes in the biochemical pathways ultimately inhibit OC differentiation .

Result of Action

The inhibition of FATP2 by this compound results in significant molecular and cellular effects. It inhibits OC differentiation , reverses the suppressive activity of polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs) , and reduces tumor growth . In pathological models of bone loss induced by LPS or ovariectomy, in vivo treatment with this compound was able to rescue the loss of bone mass by inhibiting OC differentiation .

Action Environment

Environmental factors such as hypoxia, acidosis, and nutritional alterations can influence the action of this compound . These factors can promote metabolic reprogramming in tumor cells, affecting lipid metabolism and functional phenotypes of cells in the tumor microenvironment . .

Analyse Biochimique

Biochemical Properties

Lipofermata interacts with FATP2, a transporter for long-chain and very-long-chain fatty acids . It inhibits the uptake of these fatty acids in various cell types, including Caco-2, mmC2C12, rnINS-1E, and HepG2 cells . The nature of these interactions involves the inhibition of fatty acid transport, which is crucial for various biochemical reactions within the cell .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it inhibits the differentiation of osteoclasts and reduces lipid accumulation in renal tubular epithelial cells (TECs) . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily by inhibiting FATP2 . This inhibition reduces fatty acid β-oxidation and energy metabolism, while also regulating reactive oxygen species (ROS) metabolism to decrease ROS production . These changes at the molecular level ultimately lead to the inhibition of cell differentiation .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to restore fatty acid oxidation (FAO) activities and alleviate fibrotic responses in both in vivo and in vitro studies

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages

Metabolic Pathways

This compound is involved in the fatty acid metabolic pathway . By inhibiting FATP2, it impacts the uptake of long-chain and very-long-chain fatty acids, which are crucial components of this pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are closely tied to its role as a FATP2 inhibitor

Subcellular Localization

It is known that this compound interacts with FATP2, which is found in various locations within the cell , but specific details regarding any targeting signals or post-translational modifications that direct it to specific compartments or organelles are not currently available.

Méthodes De Préparation

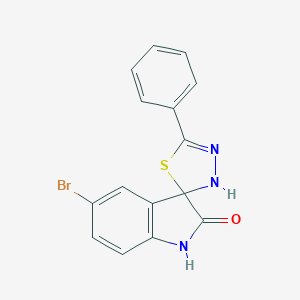

Lipofermata est synthétisé par une série de réactions chimiques impliquant des analogues de spiro-indoline-thiadiazole. La voie de synthèse comprend généralement la bromation de l'indoline, suivie de la formation du cycle thiadiazole. Les conditions de réaction impliquent souvent l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et des catalyseurs pour faciliter la formation du produit souhaité .

Analyse Des Réactions Chimiques

Lipofermata subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans this compound, modifiant ainsi ses propriétés chimiques.

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier le transport et le métabolisme des acides gras.

Biologie : this compound est utilisé dans la recherche liée au métabolisme des lipides et à son rôle dans divers processus biologiques.

Médecine : Il a montré un potentiel dans le traitement des maladies liées au métabolisme des lipides, telles que l'ostéoporose et certains cancers

Industrie : This compound est utilisé dans le développement d'agents thérapeutiques ciblant les voies de transport des lipides.

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité de la protéine de transport des acides gras 2 (FATP2). Cette inhibition perturbe le transport des acides gras à longue chaîne dans les cellules, affectant ainsi le métabolisme des lipides. Les cibles moléculaires de this compound comprennent la FATP2, et elle influence les voies liées à l'absorption des acides gras et au métabolisme énergétique .

Applications De Recherche Scientifique

Lipofermata has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study fatty acid transport and metabolism.

Biology: this compound is employed in research related to lipid metabolism and its role in various biological processes.

Medicine: It has shown potential in treating diseases related to lipid metabolism, such as osteoporosis and certain cancers

Industry: This compound is used in the development of therapeutic agents targeting lipid transport pathways.

Comparaison Avec Des Composés Similaires

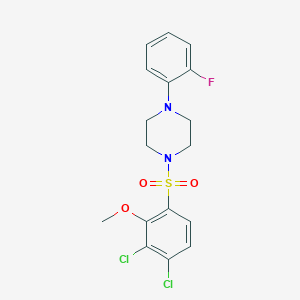

Lipofermata est unique en son genre par son inhibition spécifique de la FATP2. Des composés similaires comprennent :

Grassofermata : Un autre inhibiteur de la FATP2 avec une structure chimique différente mais des effets inhibiteurs similaires sur le transport des acides gras.

Inhibiteurs de la FATP1 et de la FATP4 : Ces composés ciblent d'autres membres de la famille FATP, mais ils ont des spécificités et des effets différents par rapport à this compound.

This compound se distingue par sa haute spécificité pour la FATP2 et ses applications thérapeutiques potentielles dans les maladies liées au métabolisme des lipides.

Propriétés

IUPAC Name |

5-bromo-5'-phenylspiro[1H-indole-3,2'-3H-1,3,4-thiadiazole]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN3OS/c16-10-6-7-12-11(8-10)15(14(20)17-12)19-18-13(21-15)9-4-2-1-3-5-9/h1-8,19H,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBYYBWDUNSVAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC3(S2)C4=C(C=CC(=C4)Br)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

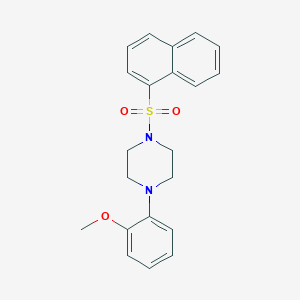

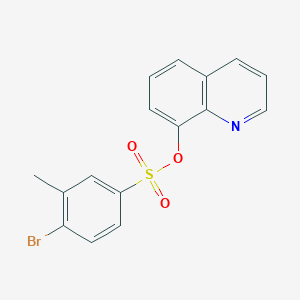

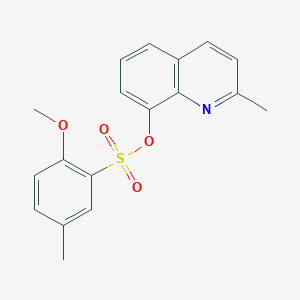

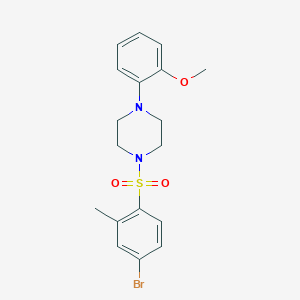

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

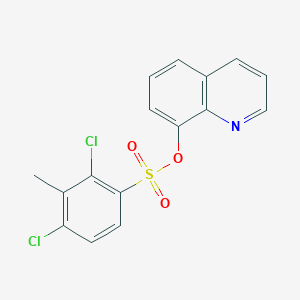

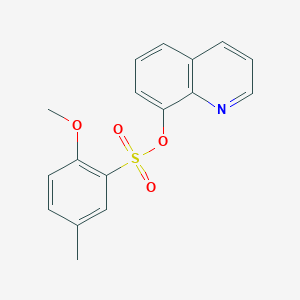

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

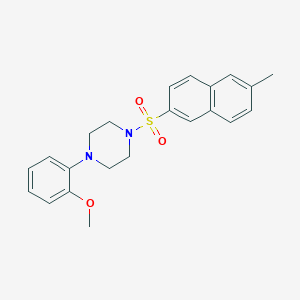

![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B346588.png)

![1-(Diphenylmethyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B346589.png)

![1-[(4-Iodophenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B346592.png)

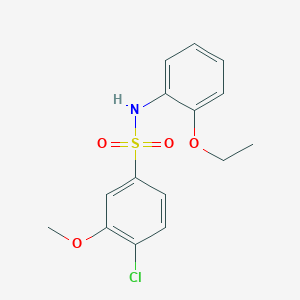

![2-{4-[(4-Iodo-2-methylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B346595.png)

![1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B346605.png)